molecular formula C15H12O B3041011 2-(p-Tolyl)benzofuran CAS No. 25664-48-6

2-(p-Tolyl)benzofuran

Cat. No.: B3041011
CAS No.: 25664-48-6
M. Wt: 208.25 g/mol
InChI Key: DDOIJGSPRXCDLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Tolyl)benzofuran is a chemical compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ringBenzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Tolyl)benzofuran can be achieved through various methods. One common approach involves the cyclization of 2-arylphenols with appropriate reagents. For instance, the reaction of 2-(p-tolyl)phenol with a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions can yield this compound . Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 2-bromobenzofuran is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(p-Tolyl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)

Major Products

    Oxidation: Quinones and other oxidized derivatives

    Reduction: Dihydro and tetrahydro derivatives

    Substitution: Nitro derivatives and other substituted products

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Benzofuran derivatives, including 2-(p-Tolyl)benzofuran, exhibit significant biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The therapeutic potential of this compound is explored in the treatment of various diseases, including cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis (programmed cell death) in cancer cells . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-methylphenyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOIJGSPRXCDLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The general procedure was used to convert 4-ethynyl-toluene and 2-iodophenol to the title product. Purification by flash chromatography (10% CH2Cl2 in hexanes as the eluent) gave the analytically pure product as a white solid (268 mg, 64% yield). 1H NMR (300 MHz, CDCl3) δ 7.74 (d, J=8.29, 2H), 7.56-7.48 (m, 2H), 7.28-7.17 (m, 4H), 6.93 (s, 1H), 2.37 (s, 3H). 13C NMR (75 MHz, CDCl3) δ 156.16, 154.75, 138.56, 132.85, 129.47, 127.73, 124.86, 123.97, 122.84, 120.72, 111.07, 100.54, 21.36 Anal. Calcd. for C15H12O: C, 86.51; H, 5.81. Found C, 86.34; H, 5.98. m.p.: 124-125° C. (lit., 3126-128° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(p-Tolyl)benzofuran
Reactant of Route 2
Reactant of Route 2
2-(p-Tolyl)benzofuran
Reactant of Route 3
Reactant of Route 3
2-(p-Tolyl)benzofuran
Reactant of Route 4
Reactant of Route 4
2-(p-Tolyl)benzofuran
Reactant of Route 5
Reactant of Route 5
2-(p-Tolyl)benzofuran
Reactant of Route 6
Reactant of Route 6
2-(p-Tolyl)benzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.